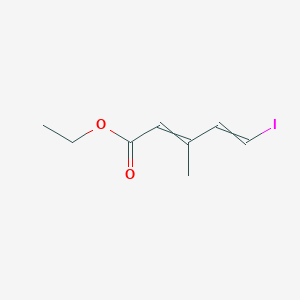![molecular formula C21H32BrNO5 B12544264 Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate CAS No. 668461-84-5](/img/structure/B12544264.png)
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a bromodecyloxy group and two ester groups, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Potassium thioacetate in ethanol under reflux conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of thioacetate or amine derivatives.
Oxidation: Conversion to pyridine-2,6-dicarboxylic acid.
Reduction: Formation of diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and cellular membranes. The bromodecyloxy group allows the compound to penetrate lipid bilayers, while the pyridine ring can interact with active sites of enzymes, inhibiting their activity . This dual action makes it effective in various applications, from antimicrobial to anti-corrosion.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 4-[(10-thioacetyldecyl)oxy]pyridine-2,6-dicarboxylate
- Diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate
Uniqueness
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is unique due to its bromodecyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the same level of reactivity or specificity in their applications.
Propiedades
Número CAS |
668461-84-5 |
|---|---|
Fórmula molecular |
C21H32BrNO5 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
diethyl 4-(10-bromodecoxy)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H32BrNO5/c1-3-26-20(24)18-15-17(16-19(23-18)21(25)27-4-2)28-14-12-10-8-6-5-7-9-11-13-22/h15-16H,3-14H2,1-2H3 |
Clave InChI |
GLCOEAIOZRLCSG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
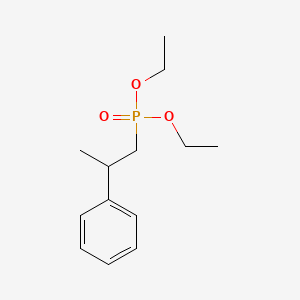

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
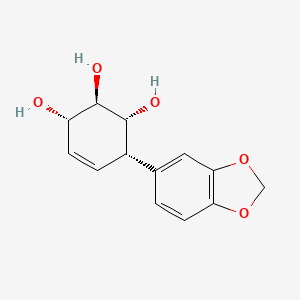

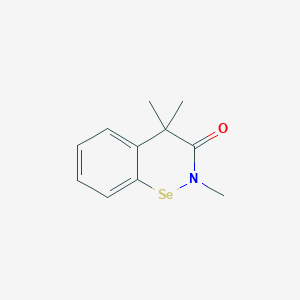
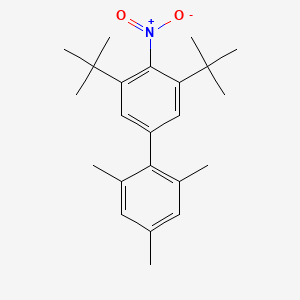

![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
